molecular formula C22H22ClNO3S2 B4954110 (5Z)-5-[[5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4954110
M. Wt: 448.0 g/mol
InChI Key: PLJCXBYWELODQT-UYRXBGFRSA-N
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Description

The compound “(5Z)-5-[[5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its complex structure, which includes a thiazolidinone core, a chlorinated phenyl group, and a dimethylphenoxyethoxy side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-[[5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolidinone Core: This step involves the cyclization of a suitable precursor, such as a thiourea derivative, with an α-halo ketone under basic conditions.

    Introduction of the Chlorinated Phenyl Group: This can be achieved through a nucleophilic substitution reaction where the thiazolidinone core reacts with a chlorinated benzyl halide.

    Attachment of the Dimethylphenoxyethoxy Side Chain: This step involves the etherification of the phenyl group with a dimethylphenoxyethanol derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound “(5Z)-5-[[5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activity.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: It may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block the activation of inflammatory pathways.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating caspases or inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[[5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of a chlorinated phenyl group and a dimethylphenoxyethoxy side chain, which may confer unique biological activities and chemical reactivity compared to other thiazolidinone derivatives.

Properties

IUPAC Name

(5Z)-5-[[5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO3S2/c1-4-24-21(25)19(29-22(24)28)13-16-12-17(23)8-9-18(16)26-10-11-27-20-14(2)6-5-7-15(20)3/h5-9,12-13H,4,10-11H2,1-3H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJCXBYWELODQT-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OCCOC3=C(C=CC=C3C)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)OCCOC3=C(C=CC=C3C)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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